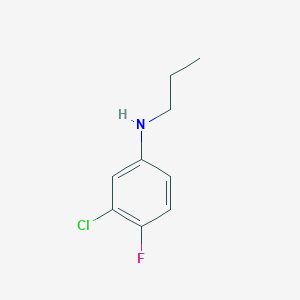

(3-Chloro-4-fluorophenyl)propylamine

Description

(3-Chloro-4-fluorophenyl)propylamine is a halogenated aromatic amine characterized by a propylamine chain (–CH₂CH₂CH₂NH₂) attached to a 3-chloro-4-fluorophenyl group. This compound’s structure combines electron-withdrawing substituents (chloro and fluoro) with a flexible alkylamine chain, making it a candidate for diverse applications in medicinal chemistry and material science.

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQXDGHOCZKSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acylation and Cyclization Approach via Friedel-Crafts and Fries Rearrangement

Method Overview:

This classical approach involves initial acylation of fluorophenols followed by cyclization to yield the target amine. The process is detailed in a patent describing the synthesis of related phenolic compounds, which can be adapted for (3-Chloro-4-fluorophenyl)propylamine.

- Friedel-Crafts Acylation:

- React fluorophenol or its ethers with chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 3-chloropropionyl derivatives.

- Reaction conditions typically involve reflux in an aromatic hydrocarbon solvent like toluene, with temperature control to optimize yield and minimize side reactions.

- Fries Rearrangement:

- The acylated phenol undergoes a Fries rearrangement, often facilitated by heat or acid catalysts, to shift the acyl group ortho or para to the hydroxyl group, enhancing reactivity for subsequent cyclization.

- Cyclization:

- Heating the acylated intermediate in a suitable solvent (e.g., aromatic hydrocarbons, alcohols, or chlorinated solvents) at reflux or ambient temperature, with acid acceptors such as alkali metal hydroxides or amines, induces cyclization forming the phenanthrene core.

- Amine Formation:

- The cyclized intermediate can be further converted to the amine via reductive amination or nucleophilic substitution, often involving ammonia or primary amines under controlled conditions.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Acylation | Chloropropionyl chloride | Toluene | Reflux | Lewis acid catalyst |

| Cyclization | Acid acceptor (e.g., NaOH) | Aromatic hydrocarbon | Heating at reflux | Facilitates cyclization |

- The process enables selective formation of the desired phenylpropylamine core with high purity.

- The cyclization can be optimized by adjusting temperature and solvent polarity, with reflux in aromatic hydrocarbons providing efficient conversion.

One-Pot Multi-Step Synthesis via Nucleophilic Substitution and Cyclization

Method Overview:

A streamlined approach involves a one-pot reaction sequence that combines nucleophilic substitution of halogenated intermediates with cyclization steps, reducing operational complexity.

- Preparation of Halogenated Intermediate:

- Chlorinated phenyl derivatives are reacted with suitable amines (e.g., dimethylamine or methylamine) via nucleophilic substitution to introduce the amino group.

- Cyclization:

- The halogenated amino intermediate is heated in the presence of a base (e.g., potassium carbonate) and a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

- Elevated temperatures facilitate intramolecular cyclization, forming the phenanthrene ring system characteristic of the target compound.

- Purification:

- The reaction mixture is worked up by extraction, solvent removal, and recrystallization to isolate the pure (3-Chloro-4-fluorophenyl)propylamine.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Amine (e.g., dimethylamine) | Acetone or DMF | Reambient or mild heating | Efficient halogen displacement |

| Cyclization | Base (K2CO3) | NMP | 80–120°C | Promotes ring closure |

- This method offers high yields and operational simplicity.

- Suitable for scale-up, with reaction parameters optimized for minimal by-products.

Amide Formation and Cyclization via Chloride Intermediates

Method Overview:

This approach employs chlorinated intermediates derived from phenols or aniline derivatives, followed by amide formation and subsequent cyclization.

- Chloride Intermediate Synthesis:

- Phenol or aniline derivatives are chlorinated at the appropriate position using reagents like thionyl chloride or phosphorus oxychloride.

- Amide Formation:

- The chloride intermediate reacts with amines under basic conditions, forming amides or amine derivatives.

- Cyclization:

- Heating the amide in suitable solvents (e.g., ethyl acetate, acetic acid) with acid or base catalysts induces cyclization, forming the phenanthrene core.

- Final Conversion:

- The cyclized product can be reduced or further modified to yield the target amine.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Chlorination | SOCl₂ | Toluene | Reflux | Selective chlorination |

| Cyclization | Acid or base | Ethyl acetate | Heating | Ring closure |

- The process allows for precise control over substitution patterns.

- The cyclization step benefits from acid catalysis to improve yields.

Alternative Synthesis via Nucleophilic Aromatic Substitution and Reductive Amination

Method Overview:

This method involves nucleophilic aromatic substitution on fluorinated phenyl rings, followed by reductive amination to introduce the amino group.

- Substitution:

- Fluorinated phenyl derivatives undergo nucleophilic attack by amines in polar aprotic solvents like DMSO or DMF, often at elevated temperatures.

- Reductive Amination:

- The resulting intermediates are subjected to reductive amination using reagents such as sodium cyanoborohydride or hydrogenation over Raney nickel, converting aldehyde or ketone functionalities into amines.

- Purification:

- Final products are purified by chromatography or recrystallization.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Amine | DMSO | 100°C | High reactivity |

| Reductive amination | NaBH₃CN | Methanol | Room temperature | Mild reduction |

- This approach is versatile for different substitution patterns.

- Hydrogenation steps require careful control to prevent over-reduction.

Summary Table of Preparation Methods

| Method | Key Reactions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts & Cyclization | Acylation, Fries rearrangement, cyclization | High selectivity, well-understood | Multiple steps, requires Lewis acids |

| One-Pot Nucleophilic & Cyclization | Nucleophilic substitution, intramolecular cyclization | Operational simplicity, scalable | Requires precise temperature control |

| Chloride Intermediate & Cyclization | Chlorination, amide formation, cyclization | Good control over substitution | Longer reaction times, multiple steps |

| Nucleophilic Aromatic Substitution & Reductive Amination | Aromatic substitution, hydrogenation | Versatile, suitable for various derivatives | Over-reduction risk, catalyst sensitivity |

Analyse Des Réactions Chimiques

Types of Reactions: (3-Chloro-4-fluorophenyl)propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: LiAlH4 is a common reducing agent used in the synthesis of (3-Chloro-4-fluorophenyl)propylamine.

Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibitors of Tyrosine Kinase

One of the primary applications of (3-Chloro-4-fluorophenyl)propylamine is in the development of inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. These inhibitors are critical in treating various cancers, as they can interfere with the signaling pathways that promote tumor growth. For example, a patent describes a one-pot synthesis method for producing derivatives of this compound that exhibit high efficacy against EGFR, demonstrating its potential as a therapeutic agent in oncology .

Case Study: Development of Anti-Cancer Agents

A notable study highlighted the synthesis of (3-Chloro-4-fluorophenyl)propylamine derivatives that showed promising activity against cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in various cancer types, with results indicating significant anti-tumor activity .

Synthesis of Novel Compounds

Crystalline Forms and Derivatives

Research has also focused on synthesizing novel crystalline forms of compounds derived from (3-Chloro-4-fluorophenyl)propylamine. A recent patent outlines processes for preparing different crystalline forms that enhance solubility and bioavailability, which are crucial for drug formulation . This innovation could lead to improved therapeutic profiles for drugs based on this compound.

Table: Comparison of Crystalline Forms

| Crystalline Form | Solubility | Stability | Application |

|---|---|---|---|

| Form-S | High | Stable | Drug formulation |

| Form-R | Moderate | Less stable | Research applications |

Chemical Reactions

Reactivity in Organic Synthesis

(3-Chloro-4-fluorophenyl)propylamine serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures .

Case Study: Application in Cross-Coupling Reactions

In a detailed study, (3-Chloro-4-fluorophenyl)propylamine was utilized as a reactant in a series of cross-coupling reactions that led to the formation of biologically active compounds. The efficiency and yield of these reactions were analyzed, showcasing its utility as a versatile building block in medicinal chemistry .

Material Science

Potential Use in Polymers

Emerging research suggests that (3-Chloro-4-fluorophenyl)propylamine may have applications in material science, particularly in the development of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance performance characteristics such as strength and resistance to degradation.

Mécanisme D'action

The mechanism of action of (3-Chloro-4-fluorophenyl)propylamine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of tyrosinase, an enzyme involved in the production of melanin . The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing melanin production.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Phenylpropylamine Derivatives

Compounds such as [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine (InChIKey: PEOFKPXARTZUOT-VGOFMYFVSA-N) share structural similarities with (3-chloro-4-fluorophenyl)propylamine, differing primarily in halogen substitution patterns. For example:

- Substituent Position : The placement of halogens (e.g., 3-chloro vs. 4-fluoro) significantly impacts electronic effects and steric hindrance, altering reactivity and binding affinity in biological systems .

- Alkyl Chain Modifications : Propylamine derivatives with ethylamine or bulkier chains (e.g., butylamine) demonstrate reduced activity in anticancer assays, as seen in polypharmacological agents targeting RAF isoforms. Propylamine linkers optimize balance between flexibility and steric constraints, enhancing inhibitory potency (e.g., IC₅₀ values <1 µM compared to ethylamine analogs with IC₅₀ >2 µM) .

Physicochemical and Toxicological Properties

- Irritant Potency : Propylamine derivatives exhibit irritant effects comparable to strongly irritating amines like n-butylamine and formaldehyde. This suggests (3-chloro-4-fluorophenyl)propylamine may pose similar occupational hazards in industrial settings .

- Stability and Reactivity: Halogenated amines are prone to oxidative degradation. However, the electron-withdrawing chloro and fluoro groups may enhance stability compared to non-halogenated analogs like N-phenylphthalimide derivatives .

Specificity in Binding Assays

Propylamine’s specificity differs from ethanolamine and phenethylamine in aptamer-based assays. For instance:

- Ethanolamine aptamers show negligible binding to propylamine, highlighting the importance of hydroxyl group positioning in molecular recognition .

- This specificity could influence the design of sensors or therapeutic agents targeting amine-containing biomolecules.

Natural Occurrence and Abundance

Propylamine and its derivatives are detected in extraterrestrial samples (e.g., asteroid Ryugu), where branched isomers like isopropylamine dominate due to thermal stability. Linear propylamine is less abundant, suggesting halogenated variants like (3-chloro-4-fluorophenyl)propylamine may require synthetic pathways for isolation .

Table 2: Amine Abundance in Ryugu vs. Terrestrial Samples

| Amine | Ryugu Abundance | Terrestrial Abundance (Orgueil Meteorite) |

|---|---|---|

| Methylamine | High | High |

| Propylamine | Moderate | Low |

| Isopropylamine | High | Moderate |

| Butylamine | Undetected | Detected |

Activité Biologique

(3-Chloro-4-fluorophenyl)propylamine is a compound of significant interest due to its biological activity, particularly its interaction with the enzyme tyrosinase. This article explores the biochemical properties, mechanisms of action, and potential applications of this compound in various fields such as medicine and industrial chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H12ClF

- Molecular Weight : 201.66 g/mol

- CAS Number : 1039935-72-2

The compound features a chlorinated and fluorinated phenyl ring attached to a propyl amine side chain, which contributes to its unique biological activities.

Target Enzyme: Tyrosinase

The primary target of (3-Chloro-4-fluorophenyl)propylamine is tyrosinase (TYR, EC 1.14.18.1) , an enzyme crucial for melanin production in various organisms.

- Mode of Action : The compound inhibits tyrosinase activity by binding to its active site, preventing the oxidation of L-tyrosine to dopaquinone, a precursor in melanin synthesis .

Biochemical Pathways Affected

The inhibition of tyrosinase leads to alterations in the melanogenesis pathway , resulting in decreased melanin production. This effect has implications for skin pigmentation disorders and cosmetic applications.

Cellular Effects

Research indicates that (3-Chloro-4-fluorophenyl)propylamine influences various cellular processes:

- Gene Expression : The compound modulates the expression of genes involved in melanin synthesis, impacting pigmentation levels in cells.

- Cell Signaling : It affects cell signaling pathways that regulate cellular metabolism and function, showcasing its potential as a therapeutic agent.

Research Findings

Several studies have highlighted the biological activity of (3-Chloro-4-fluorophenyl)propylamine:

- Inhibition Studies : Inhibitory assays demonstrated that this compound exhibits potent inhibitory effects on tyrosinase from Agaricus bisporus, confirming its potential as a skin-lightening agent .

- Molecular Docking Analysis : Computational studies indicated that the presence of the 3-chloro-4-fluorophenyl moiety enhances binding affinity to tyrosinase, suggesting that structural modifications could lead to more effective inhibitors .

Case Study 1: Tyrosinase Inhibition

A study conducted on various derivatives of (3-Chloro-4-fluorophenyl)propylamine revealed that modifications in the chemical structure significantly impacted inhibitory potency against tyrosinase. The results indicated that compounds with enhanced interactions at the catalytic site of tyrosinase exhibited increased inhibitory activity compared to standard references .

Case Study 2: Cosmetic Applications

In cosmetic formulations, (3-Chloro-4-fluorophenyl)propylamine has been explored for its potential use as a skin-whitening agent due to its ability to inhibit melanin production effectively. Clinical trials are ongoing to evaluate its safety and efficacy in topical applications.

Comparative Biological Activity Table

| Compound | Target Enzyme | Inhibition Potency | Application Area |

|---|---|---|---|

| (3-Chloro-4-fluorophenyl)propylamine | Tyrosinase | High | Skin whitening |

| Other Tyrosinase inhibitors | Tyrosinase | Variable | Dermatology |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the purity of (3-Chloro-4-fluorophenyl)propylamine?

- Methodological Answer : Utilize regioselective alkylation or coupling reactions, as demonstrated in structurally similar quinazoline derivatives (e.g., N-(3-chloro-4-fluorophenyl)-quinazolin-4-amine derivatives). Monitor reaction progress via TLC/HPLC and employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Purity validation should combine (to confirm substitution patterns) and LC-MS (to detect trace impurities) .

Q. Which spectroscopic techniques are critical for characterizing (3-Chloro-4-fluorophenyl)propylamine?

- Methodological Answer :

- NMR : and to resolve aromatic protons (e.g., chloro and fluoro substituents at positions 3 and 4) and propylamine chain conformation.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation and fragmentation pattern analysis.

- FT-IR : To identify amine N-H stretches (~3300 cm) and C-F/C-Cl vibrations (1100-500 cm) .

Q. How should researchers ensure compound stability during storage?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent amine oxidation. Pre-purge solvents with chelating agents (e.g., EDTA) to avoid trace metal-catalyzed degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can conflicting spectral data arising from unexpected byproducts be resolved during synthesis?

- Methodological Answer : If dimerization or side-chain oxidation occurs (e.g., propylamine group reactivity), employ tandem MS/MS to identify byproduct structures. Use computational tools (e.g., DFT calculations) to predict plausible reaction pathways. Adjust reaction conditions: lower temperature (0–5°C), reduced alkylating agent equivalents, or switch to aprotic solvents (e.g., DMF) to suppress nucleophilic side reactions .

Q. What experimental designs are effective for studying (3-Chloro-4-fluorophenyl)propylamine’s role in polyamine biosynthesis?

- Methodological Answer :

- Isotopic Labeling : Use -labeled methionine to trace propylamine transfer in spermidine/spermine synthesis via LC-MS flux analysis.

- Enzyme Inhibition : Co-administer ODC inhibitors (e.g., DFMO) to isolate contributions of endogenous vs. exogenous propylamine pools.

- Knockout Models : Employ MTAP-deficient cell lines to assess MTA accumulation effects on polyamine regulation .

Q. How can researchers address discrepancies in cellular uptake studies of (3-Chloro-4-fluorophenyl)propylamine?

- Methodological Answer :

- Derivatization : Enhance LC-MS/MS sensitivity using tris(trimethoxyphenyl) phosphonium propylamine to tag free amine groups, improving ionization efficiency.

- Compartmental Modeling : Differentiate intracellular vs. extracellular pools via kinetic assays with labeling and compartment-specific quenching .

Q. What strategies mitigate cytotoxicity while testing (3-Chloro-4-fluorophenyl)propylamine in vitro?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.